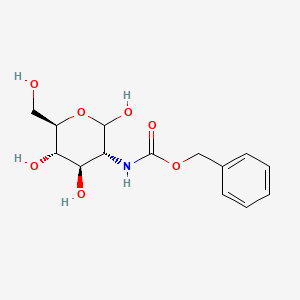

2-N-Carbobenzyloxy-2-deoxy-D-glucosamine

Description

Historical Context and Significance in Carbohydrate Chemistry and Glycoscience

The significance of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine is deeply rooted in the historical development of protecting group strategies in carbohydrate chemistry. The synthesis of oligosaccharides with defined structures and stereochemistry has been a long-standing challenge for organic chemists. A major hurdle has been the control of stereoselectivity during the formation of the glycosidic bond, which links individual monosaccharide units.

In the early to mid-20th century, the development of various protecting groups for the hydroxyl and amino functionalities of monosaccharides marked a turning point in carbohydrate synthesis. The introduction of the carbobenzyloxy group by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis was later adapted for carbohydrate chemistry. The application of the Cbz group to the amino function of glucosamine (B1671600) was a significant advancement. It provided a robust and reliable method to temporarily mask the highly reactive amino group, preventing it from interfering with subsequent chemical transformations.

The true significance of the Cbz group at the C-2 position became apparent with the elucidation of the "neighboring group participation" or "anchimeric assistance" mechanism in glycosylation reactions. nih.gov It was discovered that certain protecting groups at the C-2 position could influence the stereochemical outcome at the anomeric center (C-1). The Cbz group, being a carbamate (B1207046), was found to be an excellent participating group. This participation leads to the stereoselective formation of 1,2-trans-glycosidic linkages, a common and important structural motif in a vast array of biologically active oligosaccharides and glycoconjugates. nih.govresearchgate.net This level of stereocontrol was a major breakthrough, paving the way for the rational and predictable synthesis of complex carbohydrates.

Academic Relevance and Emerging Research Trajectories

The academic relevance of this compound remains high, as it continues to be a key building block in the synthesis of biologically significant molecules. Its primary application lies in the construction of oligosaccharides that are involved in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogenesis.

Current Research Applications:

Synthesis of Bacterial Polysaccharide Fragments: Many bacterial cell surfaces are decorated with complex polysaccharides that play crucial roles in infection and immunity. Researchers are actively synthesizing fragments of these polysaccharides to study their interactions with the immune system and to develop carbohydrate-based vaccines. This compound is frequently used in the assembly of these fragments, particularly for constructing the β-(1→6)-linked N-acetyl-D-glucosamine oligomers found in the biofilm matrix of bacteria like Staphylococcus epidermidis. scbt.com

Glycoconjugate Synthesis: The synthesis of glycoconjugates, such as glycoproteins and glycolipids, is another area where this compound is of great importance. These molecules are vital for many physiological processes, and their synthesis allows for detailed studies of their structure-function relationships.

Development of Novel Glycosylation Methodologies: While the Cbz group is well-established for promoting 1,2-trans glycosylation, research is ongoing to refine and expand its utility. This includes exploring its use with different glycosyl donors and acceptors, as well as in combination with other protecting groups to achieve highly complex and specific oligosaccharide structures.

Emerging Research Trajectories:

Emerging research is focused on leveraging the stereodirecting properties of the Cbz group in novel and more efficient synthetic strategies. One promising area is the development of "bimodal" glycosyl donors, which can be selectively activated to form either α- or β-glycosidic linkages from a single precursor. nih.gov While not yet fully realized with Cbz-protected glucosamine, the principles being developed could lead to even greater control and efficiency in oligosaccharide synthesis. Furthermore, the application of this building block in the synthesis of carbohydrate-based therapeutics and diagnostics is an active area of investigation, driven by the increasing understanding of the roles of glycans in health and disease.

Structural Attributes and Their Influence on Chemical Reactivity in Complex Molecule Synthesis

The chemical behavior of this compound is a direct consequence of its unique structural features. The interplay of its stereochemistry, the pyranose ring conformation, and the nature of the C-2 protecting group dictates its reactivity, particularly in glycosylation reactions.

Key Structural Attributes:

D-gluco Configuration: The specific stereochemistry of the hydroxyl groups on the pyranose ring is fundamental to its recognition by enzymes and its ability to form specific hydrogen-bonding networks.

Pyranose Ring: The six-membered ring structure typically adopts a stable chair conformation, which influences the orientation of its substituents and their accessibility for chemical reactions.

Carbobenzyloxy (Cbz) Group at C-2: This is the most influential structural feature in the context of its reactivity in glycosylation. The Cbz group is a carbamate, which possesses a carbonyl group that can act as an intramolecular nucleophile.

Influence on Chemical Reactivity:

The primary influence of the Cbz group on the chemical reactivity of this compound is its ability to provide anchimeric assistance during glycosylation. When a glycosyl donor derived from this compound is activated, the Cbz group at the C-2 position can attack the transiently formed oxocarbenium ion at the anomeric center. This intramolecular attack leads to the formation of a bicyclic oxazolinium ion intermediate.

The formation of this intermediate is highly stereoselective. The subsequent attack by an external nucleophile (the acceptor alcohol) on the oxazolinium ion occurs from the side opposite to the C-2 substituent, resulting in the exclusive formation of the 1,2-trans-glycosidic linkage. This mechanism provides excellent stereocontrol, which is essential for the synthesis of well-defined oligosaccharides.

The robustness of the Cbz group allows it to withstand a wide range of reaction conditions, making it compatible with multi-step synthetic sequences. It can be removed under mild conditions, typically by catalytic hydrogenation, which cleaves the benzyl (B1604629) ether bond without affecting other sensitive functional groups that may be present in the molecule. rsc.org

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C14H19NO7 |

| Molecular Weight | 313.3 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water and polar organic solvents like DMF and DMSO. bioglyco.com |

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO7 |

|---|---|

Molecular Weight |

313.30 g/mol |

IUPAC Name |

benzyl N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate |

InChI |

InChI=1S/C14H19NO7/c16-6-9-11(17)12(18)10(13(19)22-9)15-14(20)21-7-8-4-2-1-3-5-8/h1-5,9-13,16-19H,6-7H2,(H,15,20)/t9-,10-,11-,12-,13?/m1/s1 |

InChI Key |

FRTOTMQAWIIMKK-JVASRFHESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2C(C(C(OC2O)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 N Carbobenzyloxy 2 Deoxy D Glucosamine

Classic Synthetic Routes to 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine

Traditional methods for the synthesis of this compound have laid the fundamental groundwork for carbohydrate chemistry. These routes often involve multi-step procedures with protection and deprotection sequences.

Carbodiimide-Mediated Condensation Reactions with D-Glucosamine

Carbodiimide-mediated coupling is a classic method for forming amide bonds. In the synthesis of N-acyl glucosamine (B1671600) derivatives, a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), is used as a coupling reagent to facilitate the condensation between the amino group of a protected D-glucosamine monomer and a carboxylic acid. researchgate.net This approach is foundational in peptide synthesis and has been adapted for modifying amino sugars. The reaction proceeds by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine of glucosamine.

A typical reaction sequence involves dissolving the glucosamine precursor and the carboxylic acid (in this case, benzyloxycarbamic acid, though not directly used, the principle applies to coupling carboxylic acids in general) in a suitable solvent like dichloromethane, followed by the addition of the carbodiimide. researchgate.net

Table 1: Representative Conditions for Carbodiimide-Mediated Amidation

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | Protected D-Glucosamine | researchgate.net |

| Coupling Reagent | N,N'-Dicyclohexylcarbodiimide (DCC) | researchgate.net |

| Solvent | Dichloromethane (DCM) | researchgate.net |

| Typical Reaction Time | Several hours to overnight | researchgate.net |

Utilization of Aminoacyl Chlorides and O-Acetylated Hexosamines

One of the most direct and widely used methods for introducing the Cbz group is the reaction of an amine with benzyl (B1604629) chloroformate, an aminoacyl chloride derivative. biosynth.com This transformation is commonly performed under Schotten-Baumann conditions, which involve a two-phase solvent system (typically an organic solvent and water) with a base to neutralize the hydrochloric acid byproduct. acs.org

The synthesis can start from D-glucosamine hydrochloride, where the hydroxyl groups are first protected by acetylation using a reagent like acetic anhydride (B1165640) in pyridine. rsc.org The resulting per-O-acetylated glucosamine derivative can then be reacted with benzyl chloroformate in the presence of a base such as sodium bicarbonate or sodium hydroxide (B78521) to yield the N-Cbz protected product. acs.org The use of O-acetylated hexosamines is advantageous as the acetyl groups protect the hydroxyls from reacting with the acyl chloride and also enhance the solubility of the sugar in organic solvents. acs.orgrsc.org

Table 2: Typical Schotten-Baumann Reaction for N-Cbz Protection

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | Per-O-acetylated D-glucosamine | acs.orgrsc.org |

| Acylating Agent | Benzyl Chloroformate (Cbz-Cl) | biosynth.com |

| Base | Sodium Bicarbonate or Sodium Hydroxide | acs.org |

| Solvent System | Biphasic (e.g., Dichloromethane/Water) | acs.org |

Protecting Group Introduction via Organoborane and Imidazole (B134444) Chemistry

While less common for this specific transformation, organoborane and imidazole chemistry represent strategic tools in carbohydrate synthesis for achieving regioselectivity. Organoboron compounds, such as borinic acids, can be used as catalysts to facilitate challenging glycosylations by activating the glycosyl donor. nih.gov In principle, organoborane reagents could be employed to form temporary chelates with the hydroxyl groups of glucosamine, potentially directing the regioselectivity of the N-acylation at the C-2 position by sterically hindering other reactive sites.

Imidazole and its derivatives are well-known as effective catalysts for acylation reactions. They function by forming a highly reactive acylimidazolium intermediate with the acylating agent (e.g., benzyl chloroformate), which is more susceptible to nucleophilic attack by the amine than the acyl chloride itself. This catalytic approach can accelerate the N-protection reaction under milder conditions.

Modern and Improved Synthetic Approaches

Contemporary synthetic strategies focus on improving efficiency, reducing the number of steps, and enhancing stereocontrol through the use of advanced catalytic systems and one-pot procedures.

Brønsted-Acid Catalysis in N-Glycosylation Pathways

Strong Brønsted acids, particularly trifluoromethanesulfonic acid (triflic acid, TfOH), have emerged as powerful catalysts in carbohydrate chemistry. researchgate.net Triflic acid can mediate the synthesis of glycosides from per-acetylated sugars with high reaction rates and yields. rsc.org In the context of this compound, a Brønsted acid like p-toluenesulfonic acid can be used to catalyze the condensation of a glucosamine derivative with an alcohol, forming a glycosidic bond. nih.gov The acid activates the anomeric center, facilitating its displacement by a nucleophile. This is particularly relevant for subsequent N-glycosylation reactions where the N-Cbz protected glucosamine acts as a glycosyl donor or acceptor. The use of catalytic amounts of a strong Brønsted acid can be more efficient and generate less waste than stoichiometric Lewis acid promoters. berkeley.edu

Table 3: Brønsted Acid-Catalyzed Glycosylation Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Triflic Acid (TfOH) or p-Toluenesulfonic Acid (p-TsOH) | rsc.orgnih.gov |

| Substrate | Acetylated or otherwise activated sugar | rsc.org |

| Key Feature | High reaction rates with catalytic loading | berkeley.edu |

| Application | Synthesis of thioglycosides and O-glycosides | rsc.orgnih.gov |

One-Pot N-Glycosylation and Reductive Amination Sequences

One-pot syntheses and reductive amination sequences represent a significant advancement in synthetic efficiency. Reductive amination involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. youtube.comyoutube.com This method is one of the most important for synthesizing amines. youtube.com A modern approach could involve the one-pot reductive amination of a suitable keto-sugar with an amine source, followed by N-protection with benzyl chloroformate.

More advanced one-pot strategies aim to combine multiple transformations, such as glycosylation and protecting group manipulations, into a single reaction vessel, thereby avoiding time-consuming workup and purification of intermediates. nih.gov For instance, a one-pot process could be designed for the synthesis of secondary amines from carbonyl and nitro compounds using transfer hydrogenation, showcasing a highly efficient and atom-economical route. nih.gov Such strategies are being explored to streamline the synthesis of complex carbohydrate building blocks like this compound. rsc.org

Novel Routes Involving Schiff-Base Derivatives of D-Glucosamine

The use of Schiff bases, or imines, derived from D-glucosamine offers a versatile entry point for the synthesis of N-protected derivatives. Schiff bases are typically formed by the condensation of the primary amino group of glucosamine with an aldehyde or ketone. isca.me This reaction temporarily protects the amine, allowing for subsequent modifications at other positions.

A potential synthetic route to this compound via a Schiff base intermediate would involve the following conceptual steps:

Formation of the Schiff Base: D-glucosamine hydrochloride is first neutralized, and the free amine is reacted with an aromatic aldehyde, such as p-anisaldehyde, to form the corresponding imine. isca.me This reaction protects the C-2 amino group.

Protection of Hydroxyl Groups: The hydroxyl groups of the glucosamine Schiff base could then be protected, for example, as acetyl esters, if necessary for subsequent steps.

Hydrolysis and N-Acylation: A key challenge is the selective introduction of the Cbz group. A direct route might involve the hydrolysis of the imine to regenerate the free amine, followed immediately by N-acylation using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. total-synthesis.com Alternatively, a one-pot procedure could be envisioned where the Cbz group is introduced, followed by the hydrolysis of the Schiff base.

While direct synthesis of the title compound via this specific route is not extensively detailed, the synthesis of other N-acyl glucosamine derivatives from Schiff base precursors establishes the chemical feasibility of this approach. isca.menih.gov For instance, studies have reported the synthesis of various Schiff bases from β-D-glucosamine and their potential as intermediates. isca.me

Scalable Syntheses of Deoxyamino Sugar Building Blocks from D-Glucosamine Hydrochloride

The development of scalable and cost-effective synthetic routes is crucial for making complex carbohydrate building blocks readily available for research and industrial applications. D-glucosamine hydrochloride serves as an inexpensive and abundant starting material for these syntheses. nih.govnih.gov

Key principles for scalable synthesis include:

Minimizing Chromatographic Purifications: Relying on crystallization or precipitation to purify intermediates significantly reduces cost and time on a large scale. acs.orgresearchgate.net

Robust and High-Yielding Reactions: Each step in the sequence must be efficient and reproducible. nih.gov

Orthogonally Protected Intermediates: Creating versatile building blocks that allow for selective deprotection and further functionalization is a primary goal. lookchem.comresearchgate.net

Research has demonstrated the synthesis of an advanced 2-acetamido-4-amino-2,4,6-trideoxy-d-galactopyranose building block on a 30-gram scale from a glucosamine-derived precursor, achieved in nine steps with only two chromatography purifications, highlighting the progress in scalable carbohydrate synthesis. nih.govnih.govacs.org

Role of Protecting Groups in Amino Sugar Synthesis

The synthesis of complex molecules like this compound is fundamentally dependent on the strategic use of protecting groups. In a polyfunctional molecule such as glucosamine, protecting groups are essential to mask reactive sites—specifically the amino and multiple hydroxyl groups—to achieve regioselectivity during chemical transformations. nih.govresearchgate.net

Utility of the Carbobenzyloxy (Cbz) Group for Amino Protection and Stability

The carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, is a cornerstone of amine protection in organic synthesis, particularly in peptide and carbohydrate chemistry. total-synthesis.commasterorganicchemistry.com It is formed by reacting an amine with benzyl chloroformate (Cbz-Cl) in the presence of a mild base. total-synthesis.com

The utility of the Cbz group stems from several key properties:

Stability: The Cbz group is exceptionally stable under a wide range of reaction conditions, including those involving acids and bases. total-synthesis.comvaia.com This robustness allows for the manipulation of other protecting groups on the sugar backbone without affecting the Cbz-protected amine.

Crystallinity: N-Cbz protected amino acids and their derivatives are often crystalline solids, which facilitates their purification by recrystallization.

Selective Introduction: The amino group of glucosamine is more nucleophilic than the hydroxyl groups, allowing for its selective protection with reagents like O-alkyl S-(pyridin-2-yl)carbonothiolates to install the Cbz group. organic-chemistry.org

The Cbz group's stability and reliability have made it a popular choice for protecting the C-2 amino function of glucosamine during multi-step syntheses of oligosaccharides and other glycoconjugates. numberanalytics.comspectrumchemical.com

Selective Deprotection Strategies of the Cbz Group (e.g., Catalytic Hydrogenolysis)

The ability to remove a protecting group under specific and mild conditions is as crucial as its stability. The Cbz group is most commonly cleaved by catalytic hydrogenolysis. total-synthesis.commasterorganicchemistry.com This reaction involves hydrogen gas (H₂) and a palladium catalyst (typically Pd/C), which reduces the Cbz group to toluene (B28343) and a carbamic acid intermediate that spontaneously decarboxylates to release the free amine. total-synthesis.com Transfer hydrogenation, using H₂ donors like ammonium (B1175870) formate (B1220265), can also be employed. researchgate.net

While catalytic hydrogenolysis is highly effective, alternative methods have been developed to address substrates with functionalities sensitive to hydrogenation (e.g., alkenes) or those containing catalyst poisons (e.g., sulfur). google.com

| Method | Reagents | Key Features | Citations |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Standard, mild, neutral pH; sensitive to catalyst poisons and other reducible groups. | total-synthesis.commasterorganicchemistry.com |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids use of gaseous H₂; performed in micellar media for peptide synthesis. | researchgate.net |

| Lewis Acid-Mediated | AlCl₃, HFIP | Mild, cost-effective, and orthogonal to benzyl (Bn) ethers; avoids pyrophoric H₂ gas. | organic-chemistry.orgnih.govthieme-connect.com |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | Useful for substrates sensitive to hydrogenolysis or strong Lewis acids. | organic-chemistry.orgresearchgate.net |

A notable recent development is the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which selectively cleaves the N-Cbz group even in the presence of O-benzyl (Bn) and N-benzyl groups. nih.govthieme-connect.com This method is advantageous as it is cost-effective, scalable, and operates at room temperature, providing an excellent alternative to traditional hydrogenation. organic-chemistry.org

Role of 2 N Carbobenzyloxy 2 Deoxy D Glucosamine As a Key Intermediate in Organic and Carbohydrate Synthesis

Precursor for the Synthesis of D-Glucosamine Derivatives and Analogs

The Cbz-protected glucosamine (B1671600) scaffold is a fundamental starting point for a multitude of D-glucosamine derivatives and analogs. nih.govresearchgate.netacs.org The Cbz group is stable under a wide range of reaction conditions used for modifying other positions of the sugar ring, yet it can be removed cleanly when desired, typically through catalytic hydrogenolysis. nih.gov This orthogonality allows chemists to perform extensive chemical manipulations, such as deoxygenation, fluorination, and the introduction of various functional groups, to generate novel sugar structures. nih.govacs.orgbeilstein-journals.org

Research has demonstrated the conversion of D-glucosamine hydrochloride into versatile building blocks for rare deoxyamino sugars like fucosamine (B607565) and quinovosamine. acs.org These syntheses often involve multiple steps, including masking the 2-amino group, inserting an aglycon, deoxygenating the C-6 position, and protecting the C-3 hydroxyl group. acs.org The choice of protecting group at the C-2 position is crucial, with alternatives to the Cbz group, such as trifluoroacetyl or trichloroacetyl, also being explored to fine-tune the synthesis of specific analogs. nih.govacs.org For instance, new sugar amino acid derivatives of D-glucosamine have been prepared from per-benzylated amino C-allyl glucopyranosyl compounds, showcasing the generation of C-glycosyl compounds as stable mimetics of natural carbohydrates. researchgate.net

Table 1: Examples of D-Glucosamine Derivatives Synthesized from Protected Precursors This table is interactive. You can sort and filter the data.

| Derivative/Analog | Precursor Type | Key Synthetic Transformation(s) | Reference(s) |

|---|---|---|---|

| Quinovosamine (QuiN) Derivatives | 2-N-Trifluoroacetyl-β-d-glucopyranoside | C-6 deoxygenation, N-masking exchange | nih.gov, acs.org |

| Fucosamine (FucNAc) Derivatives | 2-N-Trifluoroacetyl-β-d-glucopyranoside | C-6 deoxygenation, C-4 inversion | nih.gov, acs.org |

| Sugar Amino Acids (SAAs) | Per-benzylated amino C-allyl glucoside | Selective acetolysis of 6-O-benzyl group, oxidation | researchgate.net |

| 2-N-(carboxypropylamino)-2-deoxy-D-glucopyranose | Schiff-base of β-D-glucosamine | Reaction with benzyl (B1604629) 4-oxobutyrate | nih.gov |

| L-Mannosamine & L-Talosamine Derivatives | Chiral 2,3-O-isopropylideneglyceraldehyde | Julia olefination, dihydroxylation | researchgate.net |

| Multiply Fluorinated GlcNAc/GalNAc Analogs | Deoxyfluorinated glucosazide phenyl thioglycosides | Nucleophilic deoxyfluorination (DAST), azide (B81097) to acetamide (B32628) conversion | beilstein-journals.org |

| 3-Deoxy-3-thio-D-glucosamine Derivatives | Methyl 4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside | Sulfonylation, nucleophilic substitution with thioacetate | mdpi.com |

Building Block for Oligosaccharide and Polysaccharide Synthesis

The controlled assembly of monosaccharides into larger oligosaccharide and polysaccharide chains is a formidable challenge in organic synthesis. eurocarb2025.com 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine is a pivotal glycosyl donor or acceptor in these syntheses. The Cbz group at the C-2 position plays a crucial dual role: it protects the amine from participating in unwanted reactions and, importantly, it acts as a "participating group." This neighboring group participation helps to control the stereochemical outcome of glycosylation reactions, favoring the formation of the desired 1,2-trans-glycosidic linkage, which is common in many biologically important glycans. nih.gov

Strategies for synthesizing oligosaccharides often rely on a "building block" approach, where protected monosaccharides are sequentially coupled. eurocarb2025.com The use of D-glucosamine derivatives with various N-protecting groups, including the Cbz group, allows for the creation of building blocks with tailored reactivity for assembling complex oligomers. nih.govrsc.org

Glycoconjugates, molecules where carbohydrates are covalently linked to proteins or lipids, are vital to countless biological processes. nih.gov The synthesis of these complex structures requires robust and stereoselective methods for forming glycosidic bonds. researchgate.net Derivatives of 2-amino-2-deoxy sugars, including 2-N-Cbz-glucosamine, are indispensable for this purpose. nih.gov The compatibility of the Cbz group with various glycosylation promoters and conditions makes it a reliable choice for incorporating glucosamine residues into intricate glycan structures. nih.gov

For example, the synthesis of mucin-related glyco-amino acids and the core structures of N-glycans often involves the use of 2-amino sugar donors. nih.govnih.gov The protecting group strategy for the 2-amino function is critical for achieving the desired β-linked (1,2-trans) glycosides through neighboring group participation. researchgate.net

Peptidoglycan (PGN) is the primary structural component of most bacterial cell walls and is a key target for the innate immune system. mdpi.com Chemical synthesis of PGN fragments is essential for studying its biological activity and its interaction with immune receptors like Nod2. nih.govresearchgate.net These syntheses often involve the coupling of a key disaccharide unit, glucosaminyl-β(1-4)-muramic acid. nih.gov

Glucosamine derivatives are central to building the glycan backbone of these fragments. Protecting groups on the C-2 amine, such as the 2,2,2-trichloroethoxycarbonyl (Troc) group, which functions similarly to the Cbz group, are used to ensure stereoselective glycosylation. nih.gov Synthetic strategies have successfully produced mono-, di-, tetra-, and even octasaccharide fragments of PGN, allowing for detailed investigation of their immunomodulatory properties. nih.govresearchgate.net These studies have revealed that the immune receptor Nod2 recognizes PGN partial structures, with activity depending on the length of the glycan and peptide chains. nih.govresearchgate.net

Table 2: Selected Synthesized Peptidoglycan (PGN) Fragments and Building Blocks This table is interactive. You can sort and filter the data. | Fragment/Building Block | Description | Synthetic Approach | Key Glucosamine Derivative | Reference(s) | | :--- | :--- | :--- | :--- | | GlcNAc-MurNAc Disaccharide | Core repeating unit of PGN | Coupling of a key disaccharide unit | N-Troc-glucosaminyl trichloroacetimidate (B1259523) | nih.gov | | Mono-, Di-, Tetra-, Octasaccharide PGN fragments | Varied lengths of the PGN glycan chain | Stepwise elongation using disaccharide units | N-Troc protected glucosamine | nih.gov | | PGN Cross-linked Fragments | Mimics of bacterial cell wall cross-links | Solid-phase peptide synthesis followed by carbohydrate incorporation | N-Acetyl-D-glucosamine (GlcNAc) moieties | nih.gov | | Glycosyl Amino Acids | Building blocks for glycopeptides | Coupling of sugar donors to amino acid acceptors | Phenylseleno 2-azido-2-deoxy-D-galactopyranoside | nih.gov |

Intermediate in Biosynthesis-Inspired Chemical Synthesis

Chemists often draw inspiration from nature's own synthetic strategies. By mimicking biosynthetic pathways, researchers can devise efficient routes to complex natural products. 2-N-Cbz-2-deoxy-D-glucosamine has proven valuable in this context.

The antitumor antibiotics Mitomycin C and FR900482 are complex natural products whose biosynthesis is believed to originate from two simple precursors: 3-amino-5-hydroxybenzoic acid (AHBA) and D-glucosamine. nih.gov To investigate this proposed pathway, researchers have chemically synthesized putative biosynthetic intermediates. In one such synthesis, N-Cbz-d-glucosamine was condensed with an AHBA derivative to form a key N-glycoside intermediate. nih.gov The Cbz group served as a stable protecting group during the crucial glycosylation step and was later cleanly removed via catalytic hydrogenolysis to yield the desired amino acid product, providing a potential early-stage intermediate in the biosynthesis of these potent antibiotics. nih.gov

Development of Novel Amino Sugar Analogues with Modified Structural Motifs

Modifying the fundamental structure of D-glucosamine can lead to novel analogs with unique chemical properties and potential biological activities. 2-N-Cbz-2-deoxy-D-glucosamine and related protected derivatives serve as ideal platforms for these modifications. acs.org The stability of the C-2 protecting group allows for transformations at other positions of the pyranose ring.

For instance, scalable syntheses have been developed to produce rare deoxyamino sugars from D-glucosamine hydrochloride. nih.govacs.org These multi-step processes involve key transformations like C-6 deoxygenation, which can be challenging. Researchers have explored different N-protecting groups and reaction conditions to optimize the synthesis of these valuable building blocks. nih.gov Similarly, methods for introducing fluorine atoms at various positions on the glucosamine ring have been developed, often starting from protected 2-azido-2-deoxy-D-glucose derivatives, which can be considered functional equivalents of Cbz-protected glucosamine for many synthetic steps. beilstein-journals.orgbeilstein-archives.org These fluorinated analogs are of interest as potential modulators of carbohydrate-processing enzymes. beilstein-journals.orgbeilstein-archives.org

Table 3: Examples of Novel Amino Sugar Analogues with Modified Motifs This table is interactive. You can sort and filter the data.

| Analog Type | Modification | Starting Material/Key Intermediate | Purpose/Application | Reference(s) |

|---|---|---|---|---|

| 2,6-Dideoxy Aminosugars (e.g., Quinovosamine) | C-6 Deoxygenation | 2-N-Trifluoroacetyl or 2-N-Imine glucosamine derivative | Building blocks for bacterial glycans, vaccine development | nih.gov, acs.org |

| 2-Amino-4-azido-2,4,6-trideoxy-D-galactopyranose | C-6 Deoxygenation, C-4 Azidation/Inversion | 1,3,4,6-tetra-O-acetyl-β-D-glucosamine hydrochloride | Advanced building block for zwitterionic oligosaccharides | acs.org |

| Multiply Fluorinated N-acetyl-D-glucosamine | Deoxyfluorination at C3, C4, and/or C6 | Deoxyfluorinated 1,6-anhydro-2-azido-β-D-hexopyranose | Probing carbohydrate-protein interactions, enzyme inhibition | beilstein-journals.org, beilstein-archives.org |

| 3-Thio-D-glucosamine Derivatives | Replacement of C3-OH with Thiol | Methyl 4,6-O-benzylidene-2-deoxy-α-d-allopyranoside | Ligands for enantioselective catalysis | mdpi.com |

| 2-Deoxy-D-glucono-1,5-lactone Sulfonylhydrazones | Oxidation and Derivatization at C1 | 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose | Potent enzyme inhibitors (hOGA, hHexB) | mdpi.com |

Applications of 2 N Carbobenzyloxy 2 Deoxy D Glucosamine in Glycosylation Chemistry

Role as a Glycosyl Donor and Glycosyl Acceptor

In glycosylation chemistry, the formation of a glycosidic linkage requires a glycosyl donor and a glycosyl acceptor . 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine derivatives are most commonly employed as glycosyl donors. To function as a donor, the anomeric (C-1) hydroxyl group is converted into a good leaving group. Common activated forms include glycosyl halides, thioglycosides, and trichloroacetimidates. These activated donors, when reacted with a nucleophilic hydroxyl group on a glycosyl acceptor in the presence of a suitable promoter, transfer the glucosamine (B1671600) moiety to form a new oligosaccharide.

Conversely, the compound can act as a glycosyl acceptor. In this capacity, one of its hydroxyl groups (at C-3, C-4, or C-6) acts as the nucleophile that attacks an activated glycosyl donor. This requires strategic use of protecting groups to ensure only the desired hydroxyl group is available for reaction, while the others, including the anomeric position, are masked.

Stereochemical Control in Glycosidic Bond Formation

A primary challenge in oligosaccharide synthesis is controlling the stereochemistry at the anomeric center to form either an α (1,2-cis) or β (1,2-trans) glycosidic linkage. The protecting group at the C-2 position of a glycosyl donor plays a dominant role in directing this stereoselectivity. nih.gov

The synthesis of 1,2-trans or 1,2-cis glycosides from glucosamine donors is dictated by the choice of the N-protecting group. researchgate.net

1,2-trans (β) Glycoside Synthesis : The presence of a participating N-acyl or N-carbamate protecting group, such as the carbobenzyloxy (Cbz) group, is the standard strategy for synthesizing 1,2-trans-glycosides. nih.govnih.gov The Cbz group participates in the reaction through neighboring group participation, leading to the formation of a bicyclic oxazolinium ion intermediate. This intermediate sterically shields the α-face of the sugar, forcing the glycosyl acceptor to attack from the β-face, resulting in high stereoselectivity for the β-glycoside. nih.gov

1,2-cis (α) Glycoside Synthesis : To achieve a 1,2-cis linkage, a non-participating group is required at the C-2 position. universiteitleiden.nl The most common non-participating group used for this purpose is the azide (B81097) (N₃). universiteitleiden.nlnih.gov Therefore, to synthesize an α-glycoside, a 2-azido-2-deoxy-D-glucosamine donor is typically used instead of a 2-N-Cbz derivative. nih.gov

Protecting groups not only prevent unwanted side reactions but also profoundly influence the reactivity and stereochemical outcome of glycosylations. nih.govsemanticscholar.org The N-Cbz group at the C-2 position is a classic example of a "participating group." Its ability to form a cyclic intermediate is the key to achieving high β-selectivity. nih.govresearchgate.net Other protecting groups on the sugar ring (at O-3, O-4, and O-6) also modulate the donor's reactivity. For instance, electron-withdrawing acyl groups (like acetate (B1210297) or benzoate) generally decrease the donor's reactivity compared to electron-donating ether groups (like benzyl). While these groups can have secondary electronic and conformational effects, the stereodirecting influence of a C-2 participating group like N-Cbz is typically dominant for the 1,2-trans outcome. nih.govresearchgate.net

Table 1: Influence of Protecting Group Type on Glycosylation Stereoselectivity

| Protecting Group Position | Group Type | Example(s) | Role | Stereochemical Outcome (for Glucosamine) |

| C-2 (Amine) | Participating (Carbamate/Amide) | Carbobenzyloxy (Cbz) , Troc, Phthalimido (Phth) | Neighboring group participation | 1,2-trans (β) |

| C-2 (Amine) | Non-participating | Azido (N₃) | No participation, relies on other factors | 1,2-cis (α) favored |

| O-Positions (e.g., O-3, O-4, O-6) | Participating (Acyl) | Acetyl (Ac), Benzoyl (Bz) | Can participate if C-2 group is non-participating; generally decreases reactivity | Can influence outcome, but C-2 group is dominant |

| O-Positions (e.g., O-3, O-4, O-6) | Non-participating (Ether) | Benzyl (B1604629) (Bn), Silyl (e.g., TBS) | Increases reactivity (disarming vs. arming effect) | Does not participate; allows C-2 group to control stereochemistry |

Mechanistic Insights into Glycosylation Reactions Mediated by this compound Derivatives

The high β-selectivity achieved with 2-N-Cbz-glucosamine donors is explained by a well-understood reaction mechanism.

Activation : The reaction begins with the activation of the anomeric leaving group (e.g., from a thioglycoside) by a promoter (e.g., N-Iodosuccinimide/TfOH).

Neighboring Group Participation : As the leaving group departs, the carbonyl oxygen of the adjacent N-Cbz group acts as an internal nucleophile, attacking the anomeric carbon.

Formation of Bicyclic Intermediate : This intramolecular attack results in the formation of a stable, bicyclic oxazolinium ion intermediate. This rigid structure effectively blocks the α-face of the pyranose ring.

Nucleophilic Attack : The glycosyl acceptor (an alcohol, ROH) can then only attack the anomeric carbon from the opposite, unhindered β-face.

Product Formation : This attack proceeds with an inversion of configuration relative to the intermediate (Sɴ2-like), leading exclusively to the formation of the 1,2-trans (β) glycosidic bond. nih.gov

This mechanism ensures a reliable and predictable synthesis of β-linked glucosamine residues, which are prevalent in many biologically important glycans.

Automated Glycan Assembly (AGA) and Solid-Phase Synthesis Methodologies

Automated Glycan Assembly (AGA) and solid-phase synthesis have revolutionized the construction of complex oligosaccharides by improving efficiency and reducing purification efforts. nih.gov Building blocks derived from 2-N-Cbz-2-deoxy-D-glucosamine are well-suited for these methods. nih.gov

In a typical solid-phase approach, the synthesis starts with a linker attached to a solid support (e.g., Merrifield resin). nih.gov A 2-N-Cbz-glucosamine building block, activated as a thioglycoside or trichloroacetimidate (B1259523) and carrying a temporary protecting group (e.g., Fmoc) on one of its hydroxyls, is coupled to the linker. The synthesis proceeds through iterative cycles of:

Deprotection : Selective removal of the temporary protecting group to expose a free hydroxyl group.

Coupling : Glycosylation with the next activated monosaccharide building block.

Capping (Optional) : Acetylation of any unreacted hydroxyl groups to prevent the formation of deletion sequences.

This automated, cyclic process allows for the stepwise assembly of a target oligosaccharide. nih.govnih.gov The N-Cbz group serves as a permanent protecting group throughout the synthesis, ensuring β-selectivity at each glucosamine coupling step.

Table 2: Typical Cycle in Solid-Phase Oligosaccharide Synthesis

| Step | Procedure | Purpose |

| 1. Deprotection | Treatment with a specific reagent (e.g., piperidine (B6355638) for Fmoc) | To remove a temporary protecting group and reveal a nucleophilic hydroxyl on the growing glycan chain. |

| 2. Washing | Rinsing the resin with various solvents | To remove excess deprotection reagent and byproducts. |

| 3. Coupling | Adding the next activated glycosyl donor (e.g., a 2-N-Cbz-glucosamine derivative) and a promoter | To form the next glycosidic bond. |

| 4. Washing | Rinsing the resin with various solvents | To remove unreacted building block and promoter byproducts. |

Synthesis of N-Glycosylated Peptides and Asparagine-Linked Glycopeptides

N-linked glycans, which are attached to the side-chain amide of asparagine (Asn) residues in proteins, are crucial for protein folding, stability, and function. creative-biolabs.comnih.gov The chemical synthesis of N-glycopeptides provides essential tools for studying these roles. A key strategy involves the preparation of a glycosylated asparagine building block that can be directly incorporated into a peptide chain using Solid-Phase Peptide Synthesis (SPPS). nih.govnih.gov

Derivatives of 2-N-Cbz-2-deoxy-D-glucosamine are precursors to the innermost GlcNAc residue of virtually all N-glycans. The synthesis of an Fmoc-Asn(glycan)-OH building block typically involves:

Preparation of a glycosyl azide from a protected sugar, often starting with a derivative of 2-N-Cbz-glucosamine where the Cbz group is later exchanged or modified.

Selective reduction of the anomeric azide to a glycosylamine. nih.gov

Coupling of the glycosylamine to the side-chain carboxylic acid of an appropriately protected aspartic acid derivative (e.g., Fmoc-Asp-OtBu). nih.govnih.gov

Deprotection of the amino acid's α-carboxyl group to yield the final Fmoc-Asn(glycan)-OH building block.

This building block can then be used in standard Fmoc-based SPPS to assemble a glycopeptide of a defined sequence with the glycan precisely located at a specific asparagine site. creative-biolabs.comnih.gov

Interactions with Biological Systems and Enzymatic Transformations in Research

Research on Cellular Glycoconjugate Biosynthesis Pathways

The Cbz protecting group allows researchers to control glycosylation reactions, making this compound an important precursor and probe for investigating the synthesis of glycoproteins and heparan sulfate (B86663).

2-N-Carbobenzyloxy-2-deoxy-D-glucosamine is recognized as a synthetic molecule that actively participates in the biosynthesis of glycoproteins. biosynth.com Its primary role is as a protected building block in the chemical and chemoenzymatic synthesis of complex N-glycans. In these strategies, the carbobenzyloxy (Cbz) group serves as a temporary protecting shield for the amine of the glucosamine (B1671600) residue or the asparagine to which the glycan is attached. nih.gov

This protection is a key feature of "stop and go" synthetic strategies, where enzymatic extensions of a glycan are temporarily halted. nih.gov Once the desired core structure is assembled, the Cbz group can be chemically removed, often in the final step of the synthesis. This deprotection reveals a free amine group that can be used for various purposes, such as attaching a biotin (B1667282) or fluorophore tag for detection or for immobilizing the finished glycan onto a surface to create a glycan microarray. nih.gov This approach provides researchers with powerful tools to study glycan-protein interactions and elucidate the pathways of glycoconjugate biosynthesis. nih.gov

The synthesis of structurally defined heparan sulfate (HS) oligosaccharides is essential for understanding their diverse biological roles, but it remains a significant challenge due to the polymer's complexity. nih.govnih.gov Modular chemoenzymatic approaches have been developed to construct specific HS chains for use in structure-activity relationship studies. nih.gov In these methods, N-protected glucosamine derivatives are critical building blocks. While compounds like 2-azido-2-deoxy-glucosamine are often used as precursors, this compound functions as a chemically equivalent intermediate where the Cbz group prevents modification of the amine during synthesis. nih.gov

During the natural biosynthesis of heparan sulfate, the nascent polysaccharide chain undergoes a series of modifications, including N-deacetylation and N-sulfation of glucosamine units, which are critical for the final structure and function of the molecule. nih.gov The presence of the Cbz protecting group on the synthetic precursor blocks these enzymatic modifications. This allows chemists to build a specific glycan backbone and then, after deprotection, introduce specific sulfation patterns at desired locations. This synthetic control is crucial for creating specific HS analogues to probe their interactions with proteins and their roles in cellular processes. nih.gov

Enzyme-Mediated Transformations and Inhibition Studies

The carbobenzyloxy-protected amine of the compound dictates its interaction with various enzymes, making it a specific substrate for some and a potent inhibitor for others.

The substrate specificity of enzymes is a key factor in glycan research. This compound has been identified as an acceptor for the enzyme choline (B1196258) hydroxylase. biosynth.com In the context of glycosyltransferases, which catalyze the transfer of monosaccharides from a donor to an acceptor, the modification at the N-2 position is critical. For instance, studies on the N-acetyl-d-glucosaminyltransferase KfiA, involved in the synthesis of a heparan sulfate-like backbone, have shown that the N-acetyl group is essential for the binding of UDP-sugar donors. nih.gov This implies that an N-Cbz protected glucosamine derivative would not be recognized as a donor substrate by such enzymes, preventing its incorporation into a growing glycan chain via that mechanism. This specificity allows it to be used as a controlled acceptor or as a tool to study the binding requirements of glycosyltransferases. nih.govnih.gov

A significant area of research for this compound, also referred to in studies as carboxybenzyl glucosamine (CBZ-GlcN), is its role as a potent enzyme inhibitor. nih.govnih.govresearchgate.net The protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease, relies heavily on glucose metabolism for survival, making its glucose-phosphorylating enzymes attractive drug targets. nih.gov

Through structure-based drug design, CBZ-GlcN was identified as a highly effective and selective inhibitor of Trypanosoma cruzi glucokinase (TcGlcK). nih.govnih.gov It has been reported as the most potent glucokinase inhibitor discovered to date, exhibiting strong binding to the enzyme. nih.govnih.govresearchgate.net High-resolution X-ray crystal structures of the TcGlcK-inhibitor complex have been determined, providing detailed insight into the binding interactions at the molecular level. nih.govresearchgate.net In assays, the compound also showed significant activity against the intracellular form of the T. cruzi parasite in cell cultures, with little to no toxicity against mammalian cells, marking it as a promising lead compound for developing new antichagasic drugs. nih.govnih.govmdpi.com

| Compound | Target Enzyme | Inhibition Constant (Ki) | In Vitro Activity (IC50) | Reference |

|---|---|---|---|---|

| Carboxybenzyl glucosamine (CBZ-GlcN) | Trypanosoma cruzi glucokinase (TcGlcK) | 0.71 ± 0.05 μM | 48.73 ± 0.69 μM | nih.gov, nih.gov |

Chemoenzymatic synthesis combines the precision of enzymes with the flexibility of chemical synthesis to create complex carbohydrates that are difficult to produce by either method alone. rsc.org In this field, this compound serves as a key synthetic intermediate. biosynth.com The Cbz group acts as a robust protecting group for the amine, allowing for chemical modifications at other positions of the sugar ring before its conversion into a glycosyl donor or acceptor for enzymatic reactions. nih.govnih.gov

This strategy is fundamental to the modular synthesis of complex structures like asymmetrically branched N-glycans and specific heparan sulfate oligosaccharides. nih.govnih.gov Researchers can chemically synthesize an advanced precursor with the Cbz group in place. This intermediate can then be subjected to a series of enzymatic steps using various glycosyltransferases to build out the glycan structure. nih.gov The ability to use protected building blocks like N-Cbz-glucosamine avoids tedious protection and deprotection steps common in purely chemical synthesis and ensures high selectivity in the formation of glycosidic bonds. rsc.org

Investigational Biological Activities in Research Models

The scientific inquiry into the biological effects of this compound and related compounds has revealed a spectrum of activities in various research models. These investigations have primarily focused on its potential applications in antiviral, antiproliferative, and neuroprotective research, as well as its impact on fundamental cellular processes like protein synthesis.

Antiviral Research Applications and Inhibition of Viral RNA Synthesis

Early research into the antiviral properties of glucosamine derivatives identified N-carbobenzoxy-D-glucosamine (NCBZG) as an inhibitor of the multiplication of certain viruses. Studies on Echovirus-12, a member of the Picornaviridae family, demonstrated that NCBZG could inhibit the synthesis of both viral RNA and viral proteins. researchgate.net The compound appears to act at a stage after the virus has attached to and penetrated the host cell but before the accumulation of viral RNA. researchgate.net This suggests an interference with the initiation of viral biosynthesis, a process that seems to be linked to membrane synthesis. researchgate.net

Further research has explored the broader antiviral potential of glucosamine and its derivatives. For instance, N-acetylglucosamine (GlcNAc), a related compound, has been shown to restrict the replication of the H1N1 Influenza A virus. nih.gov More broadly, inhibitors of glycolysis, such as 2-deoxy-D-glucose (2-dG), have been extensively studied as antiviral agents against a range of viruses, including coronaviruses, influenza virus, and Zika virus, highlighting the importance of host cell metabolic pathways in viral replication. nih.govnih.gov While direct and extensive research on the antiviral spectrum of this compound against a wide array of viruses is not abundant in recent literature, the foundational studies on related compounds suggest that the interference with viral replication and protein synthesis are key mechanisms. Specifically, the inhibition of viral RNA synthesis is a critical aspect of its antiviral effect, as demonstrated in the case of Echovirus-12. researchgate.net The necessity of protein synthesis for the production and release of infectious viral particles has also been noted in studies with glucosamine and 2-dG on bovine respiratory syncytial virus. nih.gov

| Compound | Virus Model | Observed Effect | Reference |

| N-carbobenzoxy-D-glucosamine (NCBZG) | Echovirus-12 | Inhibition of viral RNA and protein synthesis. | researchgate.net |

| N-acetylglucosamine (GlcNAc) | H1N1 Influenza A virus | Restriction of viral replication. | nih.gov |

| 2-deoxy-D-glucose (2-dG) and Glucosamine | Bovine Respiratory Syncytial Virus | Reversible inhibition of viral replication and cytopathic effects. | nih.gov |

| N-acetyl-D-glucosamine derivative (Compound 3f) | Coxsackievirus B3 | Antiviral activity with an IC50 of 13.9 µM. | nih.gov |

| N-acetyl-D-glucosamine derivative (Compound 3f) | Influenza A virus H1N1 | Antiviral activity with an IC50 of 70.7 µM. | nih.gov |

Antiproliferative Activity Research in Prostate Cancer Cell Lines (e.g., Maspin Induction, Cell Cycle Modulation, Apoptosis/Necrosis Pathway Activation)

The potential of glucosamine derivatives as antiproliferative agents has been a subject of significant research, particularly in the context of prostate cancer. A key area of investigation has been the induction of the tumor suppressor protein Maspin (Mammary Serine Protease Inhibitor).

A study focusing on a derivative, 2-(N-Carbobenzyloxy)l-phenylalanylamido-2-deoxy-β-d-glucose (NCPA), demonstrated its ability to stimulate Maspin production in the PC3 prostate cancer cell line. nih.gov The induction of Maspin expression by this glucosamine-derivative is associated with antiproliferative activity. researchgate.netnih.gov Research has shown that enhancing Maspin expression can lead to the suppression of prostate cancer cell proliferation. researchgate.net

Furthermore, the investigation into NCPA revealed its capacity to modulate the cell cycle. In PC3 cells, NCPA was found to block the cell cycle in the G1 phase, which was accompanied by an inhibition of Cyclin D1 production. nih.gov This cell cycle arrest is a crucial mechanism for inhibiting the growth of cancer cells.

The activation of apoptosis, or programmed cell death, is another critical aspect of the antiproliferative effects of these compounds. The same study on NCPA showed that it induces apoptosis in PC3 cells. nih.gov In the androgen-sensitive LNCaP prostate cancer cell line, which does not typically produce Maspin, NCPA was able to induce Maspin expression and stimulate apoptosis when the cells were treated with the androgen receptor inhibitor, bicalutamide. nih.gov

General studies on glucosamine have also shown that it can suppress the proliferation of the human prostate carcinoma DU145 cells by inhibiting STAT3 signaling, leading to decreased DNA synthesis, G1 cell cycle arrest, and apoptosis. nih.gov Glucosamine has also been found to enhance TRAIL-induced apoptosis in DU145 cells through both extrinsic and intrinsic apoptotic pathways, involving the cleavage of caspases 8 and 9. nih.gov

| Compound/Agent | Prostate Cancer Cell Line | Key Findings | Reference |

| 2-(N-Carbobenzyloxy)l-phenylalanylamido-2-deoxy-β-d-glucose (NCPA) | PC3 | Stimulates Maspin production, blocks cell cycle in G1 phase, inhibits Cyclin D1, induces apoptosis. | nih.gov |

| 2-(N-Carbobenzyloxy)l-phenylalanylamido-2-deoxy-β-d-glucose (NCPA) | LNCaP (with Bicalutamide) | Induces Maspin expression and stimulates apoptosis. | nih.gov |

| Glucosamine | DU145 | Suppresses proliferation, decreases DNA synthesis, arrests cell cycle at G1 phase, induces apoptosis via STAT3 inhibition. | nih.gov |

| Glucosamine | DU145 | Enhances TRAIL-induced apoptosis, cleavage of caspases 8 and 9. | nih.gov |

Amyloid Inhibitory Properties in In Vitro and Preclinical Models

The investigation into the potential neuroprotective effects of glucosamine and its derivatives has extended to their interaction with amyloid-β (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. Research has shown that glucosamine and its analogues can modulate the toxicity of Aβ oligomers. nih.gov

A study evaluating glucosamine (GlcN), N-acetyl glucosamine (GlcNAc), glucosamine-6-sulfate (GlcN6S), and glucosamine-6-phosphate (GlcN6P) found that these monosaccharides, particularly the phosphorylated and sulfated forms, could interact with Aβ aggregates. nih.gov This interaction led to a reduction in neuronal cell death, Aβ-mediated damage to cellular membranes, and a decrease in acetylcholinesterase activity and insulin (B600854) resistance in cellular models. nih.gov The findings suggest that these glucosamine analogues can directly remodel the secondary structure of Aβ42. nih.gov

While direct studies on the amyloid inhibitory properties of this compound are limited, the evidence from related glucosamine compounds suggests a potential for this class of molecules to interfere with the amyloid cascade. The ability of these compounds to interact with Aβ aggregates and mitigate their pathological effects in vitro provides a basis for further investigation into the role of specifically modified glucosamine derivatives in preclinical models of Alzheimer's disease. nih.gov Observational and Mendelian randomization studies have also suggested a potential causal association between regular glucosamine use and a lower risk for dementia. researchgate.net

| Compound | Model System | Observed Effect on Amyloid-β | Reference |

| Glucosamine (GlcN) and its analogues (GlcNAc, GlcN6S, GlcN6P) | In vitro Aβ42 aggregation and SH-SY5Y cells | Interact with Aβ aggregates, reduce neuronal cell death, and modulate Aβ-mediated pathological hallmarks. | nih.gov |

| Glucosamine-6-sulfate (GlcN6S) and Glucosamine-6-phosphate (GlcN6P) | In vitro Aβ42 aggregation | Decrease the antiparallel β-sheets characteristic of cytotoxic Aβ42 aggregates. | nih.gov |

Research on Inhibition of Protein Synthesis in Cellular Systems

In other viral systems, the inhibition of protein synthesis has been linked to the antiviral effects of glucosamine and its derivatives. For instance, in studies with bovine respiratory syncytial virus, protein synthesis was found to be necessary for the production and release of new virus particles after the removal of glucosamine and 2-deoxy-D-glucose (2-dG). nih.gov This highlights the importance of targeting protein synthesis as an antiviral strategy.

More broadly, the inhibition of translation is a known mechanism of action for various therapeutic agents. biorxiv.orgresearchgate.net Stresses such as glucose starvation can lead to a rapid inhibition of translation initiation. nih.govfrontiersin.org While the precise, detailed mechanism of how this compound may inhibit protein synthesis in different cellular systems is not extensively documented, the existing research on related compounds points towards a potential for selective inhibition, particularly in the context of viral infections.

Advanced Characterization and Analytical Techniques in Research of 2 N Carbobenzyloxy 2 Deoxy D Glucosamine and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules, offering non-destructive and highly detailed information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (e.g., ¹H, ¹³C) and 2D (e.g., COSY, HSQC) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine in solution. It provides information on the connectivity of atoms, their chemical environment, and the stereochemistry of the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the anomeric proton (H-1) of the glucopyranose ring is particularly diagnostic, often appearing as a doublet. The coupling constant (J-value) of this signal helps determine the anomeric configuration (α or β). For the β-anomer, a large trans-diaxial coupling (typically 8-10 Hz) is expected between H-1 and H-2, while the α-anomer shows a smaller coupling (3-4 Hz). The protons of the carbobenzyloxy (Cbz) group are also characteristic: the aromatic protons of the benzyl (B1604629) group typically resonate in the 7.3-7.4 ppm region, and the benzylic methylene (B1212753) (CH₂) protons appear as a singlet or a pair of doublets around 5.1 ppm. The remaining sugar ring protons resonate in the 3-4 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include the anomeric carbon (C-1), which is typically found around 90-100 ppm, and the carbonyl carbon of the Cbz protecting group, which resonates near 156 ppm. The carbons of the sugar ring appear in the 55-80 ppm region, while the aromatic carbons of the Cbz group are observed between 127-137 ppm.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations within the molecule. For this compound, a COSY spectrum is used to trace the connectivity of the protons around the pyranose ring, starting from the well-resolved anomeric proton (H-1) to identify H-2, then H-3, and so on. This is crucial for assigning each proton signal to its specific position in the sugar backbone.

HSQC (Heteronuclear Single Quantum Coherence): This 2D technique correlates directly bonded proton and carbon atoms (¹H-¹³C). By aligning the ¹H and ¹³C spectra, an HSQC experiment allows for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton, which is typically assigned first using COSY. For example, the cross-peak between the anomeric proton (H-1) and the anomeric carbon (C-1) confirms their respective assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for β-2-N-Carbobenzyloxy-2-deoxy-D-glucosamine

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | ~5.0 (d, J ≈ 8.5 Hz) | ~95.0 |

| H-2 | ~3.7-3.9 (m) | ~57.0 |

| H-3 | ~3.5-3.7 (m) | ~74.0 |

| H-4 | ~3.4-3.6 (m) | ~71.0 |

| H-5 | ~3.4-3.5 (m) | ~77.0 |

| H-6a, H-6b | ~3.7-3.9 (m) | ~62.0 |

| Cbz -CH₂- | ~5.1 (s) | ~67.0 |

| Cbz -Aromatic | ~7.3-7.4 (m) | ~127-137 |

| Cbz -C=O | - | ~156.0 |

Note: Values are approximate and based on data from related glucosamine (B1671600) derivatives. The solvent used can significantly influence chemical shifts.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the various functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum shows characteristic absorption bands corresponding to specific molecular vibrations.

Key characteristic peaks for this compound include:

O-H Stretching: A broad band typically appears in the region of 3300-3500 cm⁻¹, corresponding to the hydroxyl (-OH) groups of the sugar ring.

N-H Stretching: A moderate peak around 3300-3400 cm⁻¹, often overlapping with the O-H band, indicates the presence of the amine N-H group in the carbamate (B1207046) linkage.

C-H Stretching (Aromatic): Peaks appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds in the aromatic ring of the Cbz group.

C-H Stretching (Aliphatic): Peaks appearing just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) correspond to the C-H bonds of the pyranose ring.

C=O Stretching (Carbonyl): A strong, sharp absorption band around 1690-1720 cm⁻¹ is a key indicator of the carbonyl group in the carbamate (urethane) linkage of the Cbz protector.

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bonds within the aromatic benzyl ring.

C-O Stretching: Strong absorptions in the 1000-1250 cm⁻¹ range are characteristic of the C-O bonds within the pyranose ring and the carbamate group.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching, broad | 3300 - 3500 |

| Amine (-NH) | Stretching | ~3350 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Carbonyl (C=O) | Stretching, strong | 1690 - 1720 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O | Stretching | 1000 - 1250 |

Source: Data extrapolated from spectra of related compounds like N-acetylglucosamine and general IR correlation tables.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula (C₁₄H₁₉NO₇).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. Upon ionization, the molecule can break apart in predictable ways. Common fragmentation pathways for N-acylated glucosamine derivatives include:

Cleavage of the N-acyl group: The carbobenzyloxy group can fragment, leading to the loss of benzyl alcohol (108 Da) or toluene (B28343) (92 Da).

Glycosidic bond cleavage: In derivatives where the glucosamine is part of a larger oligosaccharide, cleavage of the glycosidic bonds is a primary fragmentation pathway.

Ring fragmentation: The pyranose ring itself can undergo cleavage, leading to characteristic smaller fragments that can help in detailed structural analysis.

Matrix-Assisted Laser Desorption/Ionization – Time of Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization technique particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules like carbohydrates and their derivatives. In this method, the analyte (this compound) is co-crystallized with a matrix compound (e.g., 2,5-dihydroxybenzoic acid). A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the analyte into the gas phase as an intact, ionized molecule (e.g., [M+Na]⁺ or [M+K]⁺).

The time it takes for the ion to travel through a flight tube to the detector is measured, which is proportional to its mass-to-charge ratio (m/z). This technique is valuable for:

Rapid Molecular Weight Determination: Providing a quick and accurate measurement of the molecular weight of the protected sugar.

Analysis of Mixtures: Assessing the composition of reaction mixtures in the synthesis of more complex glycoconjugates derived from the title compound.

Characterization of Derivatives: Analyzing larger derivatives, such as peptides

Chromatographic Separation Methods for Purity and Isolation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and purification of this compound and its derivatives from complex reaction mixtures. The choice of HPLC mode is critical and is dictated by the polarity and chemical nature of the analyte.

Hydrophilic Interaction Liquid Chromatography (HILIC-HPLC): HILIC is particularly well-suited for the separation of polar compounds like glycosides. In the context of analyzing compounds related to this compound, such as glucosamine hydrochloride, HILIC-HPLC methods have been successfully developed. For instance, a method for the simultaneous determination of glucosamine hydrochloride and chondroitin (B13769445) sulfate (B86663) utilizes a ZIC-HILIC column. The separation is typically achieved using an isocratic mobile phase consisting of a high percentage of an organic solvent like acetonitrile (B52724) mixed with an aqueous buffer, such as ammonium (B1175870) formate (B1220265). This technique allows for the effective separation of highly polar analytes that would be poorly retained on traditional reversed-phase columns.

Analytical HPLC: Analytical HPLC is routinely employed for the assessment of purity and quantification of this compound and its precursors or derivatives. While specific methods for the title compound are not extensively detailed in publicly available literature, general principles for glucosamine analysis often involve pre-column derivatization to introduce a chromophore, as glucosamine itself lacks a strong UV-absorbing moiety. However, the presence of the carbobenzyloxy group in this compound provides a UV chromophore, allowing for direct detection. Purification of synthetic oligonucleotides, which are also complex biomolecules, often utilizes reversed-phase HPLC (RP-HPLC), a technique that separates molecules based on their hydrophobicity. nih.gov This approach could be adapted for the purification of derivatives of this compound.

The table below summarizes typical parameters that would be considered in the development of an HPLC method for the analysis of this compound, based on methods for related compounds.

| Parameter | HILIC-HPLC | Analytical RP-HPLC |

| Stationary Phase | Zwitterionic or aminopropyl-bonded silica | C18 or C8 bonded silica |

| Mobile Phase (Organic) | Acetonitrile | Acetonitrile or Methanol |

| Mobile Phase (Aqueous) | Ammonium formate or acetate (B1210297) buffer | Water with trifluoroacetic acid (TFA) or formic acid |

| Elution Mode | Isocratic or Gradient | Gradient |

| Detector | Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) | UV-Vis (typically at ~254 nm for the benzyl group) or Mass Spectrometry (MS) |

| Application | Separation of highly polar derivatives | Purity assessment and quantification |

X-ray Crystallography for Solid-State Structure Determination and Protein-Ligand Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and conformational preferences, which are crucial for understanding the structure and reactivity of this compound.

Furthermore, X-ray crystallography is a powerful tool for investigating the interactions between this compound derivatives and their biological targets, typically proteins. By co-crystallizing a protein with its ligand, it is possible to obtain a detailed map of the binding site. This information reveals the specific amino acid residues involved in the interaction, the nature of the non-covalent bonds (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding. For example, studies on the interaction of N-acyl-D-glucosamine 2-epimerase with its substrate have provided insights into the active site and binding pocket of the enzyme. nih.gov

The table below outlines the key information that can be obtained from X-ray crystallographic studies of this compound and its protein complexes.

| Information Obtained | From Crystal Structure of the Compound | From Protein-Ligand Co-crystal Structure |

| Structural Details | Precise bond lengths and angles | Identification of binding site residues |

| Torsional angles and conformation of the pyranose ring | Geometry of ligand binding | |

| Intermolecular interactions (hydrogen bonding, stacking) | Specific protein-ligand hydrogen bonds | |

| Crystal packing arrangement | Water-mediated interactions | |

| Functional Insights | Understanding of solid-state stability and properties | Mechanism of molecular recognition |

| Basis for computational modeling | Rational drug design and lead optimization |

Future Research Directions and Challenges

Development of More Efficient, Stereoselective, and Sustainable Synthetic Methodologies

The synthesis of 2-amino-2-deoxy sugars like glucosamine (B1671600) is a fundamental task in carbohydrate chemistry, yet it presents significant challenges. nih.gov The development of methodologies that are not only efficient and high-yielding but also stereoselective and environmentally sustainable is a primary focus of future research.

Efficiency and Stereoselectivity: Traditional methods for preparing 2-amino-2-deoxysugars can be limited in number and scope. nih.gov A key challenge lies in controlling the stereoselectivity of glycosylation reactions involving 2-amino sugar donors. The presence of an N-acyl protecting group, such as the carbobenzyloxy (Cbz) group, can lead to the undesired formation of oxazoline (B21484) byproducts. nih.gov Overcoming this requires the development of robust amino-protecting groups that are stable across various reaction conditions but can be removed under mild conditions. nih.gov Researchers are exploring novel catalytic systems, such as boron-catalyzed glycosylations, which allow for operationally simple, room-temperature reactions with rapid profiles, addressing some of these limitations. nih.gov New strategies, including the use of glycosyl radicals generated from imidates, offer a toxic-reagent-free, 1,2-trans-stereoselective synthesis of C-glycosides, which are valuable as stable therapeutic agents and biological probes. biosynth.comrsc.org

Sustainability and Green Chemistry: The principles of green chemistry are increasingly being applied to carbohydrate synthesis to reduce environmental impact. nih.gov This involves designing more sustainable and efficient reactions by minimizing waste, reducing energy consumption, and using renewable feedstocks. nih.govacs.orgnih.gov Future methodologies for Cbz-GlcN synthesis will likely incorporate:

Green Solvents: Utilizing alternatives to traditional hazardous solvents, such as ionic liquids and deep eutectic solvents, which can dissolve complex carbohydrates and facilitate enzymatic reactions. researchgate.net

Catalytic Approaches: Employing green catalysts like enzymes or metal-organic frameworks to enhance reaction efficiency and selectivity over traditional, often toxic, catalysts. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. nih.gov

Renewable Feedstocks: Shifting from fossil fuel-based starting materials to biomass-derived sugars. nih.gov

A significant advancement in sustainable protecting group strategies is the development of base-free, supramolecular-assisted O-acylation methods. For instance, using 18-crown-6 (B118740) with a catalytic amount of potassium fluoride (B91410) avoids hazardous bases like pyridine, which is common in traditional acylation techniques. nih.gov The development of such eco-friendly methods for both protection and deprotection steps is crucial for the future of carbohydrate chemistry. researchgate.netnih.gov

Table 1: Comparison of Synthetic Strategies for 2-Amino-2-Deoxy Sugars

| Methodology | Advantages | Challenges/Future Research Focus | Key References |

|---|---|---|---|

| Classical Chemical Synthesis | Well-established routes. | Often requires harsh reagents, multiple protection/deprotection steps, generates significant waste. | nih.gov |

| Boron-Catalyzed Glycosylation | Mild, room-temperature conditions; rapid reaction profile. | Addressing competing oxazoline formation. | nih.gov |

| Glycosyl Radical-Based Synthesis | Toxic-reagent-free; high 1,2-trans-stereoselectivity. | Expanding substrate scope and applicability to complex molecules. | biosynth.comrsc.org |

| Green Chemistry Approaches | Reduced environmental impact, improved efficiency, lower energy consumption. | Developing effective green solvents and catalysts for specific carbohydrate transformations. | nih.govacs.orgnih.govresearchgate.net |

| Supramolecular-Assisted Acylation | Avoids hazardous bases (e.g., pyridine); eco-friendly. | Optimizing reaction times and temperatures for broader applicability. | nih.gov |

Exploration of Novel Derivatives for Targeted Biomedical Research Applications

2-N-Carbobenzyloxy-2-deoxy-D-glucosamine serves as a versatile scaffold for the synthesis of novel derivatives with tailored biomedical functions. The ability to modify the glucosamine structure allows for the development of compounds aimed at specific biological targets, from inhibiting inflammatory pathways to delivering therapeutic agents.

Anti-inflammatory and Chondroprotective Agents: Glucosamine itself has been investigated for its potential in treating osteoarthritis due to its role as a precursor for glycosaminoglycans (GAGs), which are essential components of cartilage. nih.govmdpi.com Research is now focused on creating more potent derivatives. By modifying the N-position of the glucosamine ring, researchers have developed novel compounds with enhanced biological activity. For example, derivatives modified with benzenesulfonyl and isoxazole (B147169) formyl groups have shown promise in chondroprotective applications. nih.gov Another novel derivative, 2-deoxy-2-[(o-methylbenzylidene)]-β-glucopyranoside (NK-4), has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappaB (NF-κB) signaling pathway, a key regulator of inflammation. nih.gov

Targeted Drug Delivery: The conjugation of glucosamine derivatives to existing drugs is an emerging strategy for targeted therapy. Because many cell types, including cancer cells, have specific glucose transporters, attaching a sugar moiety can enhance drug uptake and specificity. A notable example is the conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) to glucosamine. This approach aims to mask the carboxylic acid group of NSAIDs, which is associated with gastric side effects, while potentially enhancing binding to target enzymes like cyclooxygenase-2 (COX-2). nih.gov Molecular docking studies have guided the synthesis of these bioconjugates, with a diclofenac-glucosamine conjugate showing a 10-fold greater activity toward COX-2, making it a candidate for further study. nih.gov

Future research will likely expand this concept to other classes of drugs and targeting moieties, using Cbz-GlcN as the key intermediate for creating these complex bioconjugates. The goal is to develop multi-target agents that can, for instance, simultaneously modulate inflammation and restore redox homeostasis in diseases like diabetic vascular complications. mdpi.com

Integration with Advanced Chemoenzymatic and Automated Glycan Synthesis Strategies

The synthesis of complex oligosaccharides and glycoconjugates is a labor-intensive process that stands to benefit immensely from automation and the integration of enzymatic methods. Cbz-GlcN is a critical building block in these advanced strategies.

Chemoenzymatic Synthesis: Chemoenzymatic approaches combine the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. nih.govfrontiersin.org This strategy is particularly powerful for producing chitooligosaccharides and their derivatives. For example, chitosan (B1678972) can be enzymatically hydrolyzed and then chemically modified (e.g., N-acetylated) to produce oligosaccharides of varying lengths. researchgate.net These can be further modified using specific enzymes like chitin (B13524) deacetylases, followed by chemical N-trimethylation to yield specific inhibitors of fungal or insect enzymes. researchgate.net The use of enzymes avoids the need for extensive protecting group manipulations, a major bottleneck in traditional carbohydrate chemistry. nih.govfrontiersin.org Future work will focus on discovering and engineering novel enzymes with tailored specificities to create an even wider array of glucosamine-containing structures. nih.govfrontiersin.org